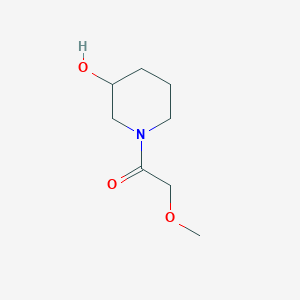
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one is an organic compound that features a piperidine ring substituted with a hydroxyl group and a methoxyethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypiperidine with 2-methoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-hydroxypiperidine and 2-methoxyacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-hydroxypiperidine is dissolved in an appropriate solvent (e.g., dichloromethane), and the 2-methoxyacetyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the methoxyethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with tosyl chloride (TsCl) can convert the hydroxyl group to a tosylate, which can then undergo further substitution reactions.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of piperidine derivatives and their biological activities.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, modulating their activity and affecting neurological functions. The exact molecular pathways involved can vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxypiperidin-1-yl)ethanone: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Hydroxypiperidin-1-yl)-1-phenylethan-1-one:
N-Hydroxypiperidine: This compound has a hydroxyl group directly attached to the piperidine ring, making it structurally simpler but potentially less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial processes Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of more complex molecules
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-(3-hydroxypiperidin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C8H15NO3/c1-12-6-8(11)9-4-2-3-7(10)5-9/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
FYKUGAFMWQCCBR-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)N1CCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















